Dicyclohexyl(methylsulfanyl)borane
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Overview
Description
Dicyclohexyl(methylsulfanyl)borane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two cyclohexyl groups, a methylsulfanyl group, and a boron atom. It is known for its utility in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(methylsulfanyl)borane typically involves the reaction of cyclohexylborane with methylsulfanyl reagents. One common method includes the use of borane-dimethyl sulfide complex, which reacts with cyclohexene under controlled conditions to form dicyclohexylborane. This intermediate is then treated with methylsulfanyl reagents to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl(methylsulfanyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds .
Scientific Research Applications
Dicyclohexyl(methylsulfanyl)borane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of dicyclohexyl(methylsulfanyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalytic processes and organic transformations. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the methylsulfanyl group.
Cyclohexylboronic acid: Contains a boronic acid group instead of the methylsulfanyl group.
Dicyclohexylboron trifluoromethanesulfonate: Another derivative used in organic synthesis
Uniqueness: Dicyclohexyl(methylsulfanyl)borane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific synthetic applications where other boron compounds may not be as effective .
Properties
CAS No. |
57476-24-1 |
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Molecular Formula |
C13H25BS |
Molecular Weight |
224.2 g/mol |
IUPAC Name |
dicyclohexyl(methylsulfanyl)borane |
InChI |
InChI=1S/C13H25BS/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI Key |
BIROOFGGBPHCPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)SC |
Origin of Product |
United States |
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